molecular formula C15H17N3S B10869562 1-(2,5-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea

1-(2,5-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B10869562
M. Wt: 271.4 g/mol
InChI Key: UFJLSTWMMBJLTB-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA: is an organic compound that belongs to the thiourea class. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The compound also contains a 2,5-dimethylphenyl group and a 3-pyridylmethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA typically involves the reaction of 2,5-dimethylaniline with 3-pyridylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods: In an industrial setting, the production of N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA is used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance of these materials.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA
  • N-(2,5-DIMETHYLPHENYL)-N’-(4-PYRIDYLMETHYL)THIOUREA
  • N-(3,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA

Comparison: N-(2,5-DIMETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)THIOUREA is unique due to the specific positioning of the methyl groups on the phenyl ring and the pyridylmethyl group. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the 2,5-dimethylphenyl group enhances its hydrophobicity, while the 3-pyridylmethyl group contributes to its ability to form coordination complexes.

Properties

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C15H17N3S/c1-11-5-6-12(2)14(8-11)18-15(19)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19)

InChI Key

UFJLSTWMMBJLTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCC2=CN=CC=C2

Origin of Product

United States

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